![molecular formula C21H24BrN3O6S B2513815 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 868980-95-4](/img/structure/B2513815.png)
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . It has the molecular formula C21H24BrN3O6S .Physical And Chemical Properties Analysis
This compound has the molecular formula C21H24BrN3O6S . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen
Molecular Structure and ConformationTitle : (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide
- Insight : This study investigated a compound with an oxazolidinone ring and a sulfonamide group, both known for their biological and pharmaceutical significance. The compound's structure, featuring stereogenic centers and oxazolidinone rings, was examined in depth. Intramolecular hydrogen bonding and weak intermolecular interactions were noted, contributing to the molecule's folded conformation and the formation of helices in the crystal structure (Berredjem et al., 2010).
Synthesis and ApplicationsTitle : SYNTHESIS AND EVALUATION OF OXAZOLIDINONES HAVING BENZO THIAZINEN MOIETI ES AS ANTIMICROBIAL AND ANTI - INFLAMMATORY AGENTS
- Insight : The research presented a synthesis process for phenyl oxazolidinones with antimicrobial and anti-inflammatory properties. The compounds displayed antibacterial activity against various bacterial strains and antifungal activity against Candida albicans and Aspergillus (Fernandes et al., 2013).
Photodynamic TherapyTitle : The new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing schiff base
- Insight : This paper discussed a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, characterized by excellent fluorescence properties and high singlet oxygen quantum yield. These features make it a promising candidate as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Synthetic MethodologiesTitle : Mild and safer preparative method for nonsymmetrical sulfamides via N-sulfamoyloxazolidinone derivatives: Electronic effects affect the transsulfamoylation reactivity
- Insight : The study introduced a safer, convenient synthetic methodology for creating nonsymmetrical sulfamides using N-substituted oxazolidin-2-one derivatives. This method offers an alternative to using strong electrophilic and hazardous reagents, providing a significant improvement in the safety and convenience of sulfamide synthesis (Borghese et al., 2006).
Wirkmechanismus
Target of Action
It’s known that oxazolidin-2-one based compounds, which this compound is a part of, have been used as antibacterial agents .
Mode of Action
The specific mode of action for this compound is not directly available. But, it can be inferred from the general mechanism of oxazolidin-2-one based antibacterial agents. These agents have a unique mechanism of action, which has gained them popularity and interest in the scientific community .
Result of Action
Given its classification as an antibacterial agent, it can be inferred that it likely inhibits bacterial growth or kills bacteria .
Eigenschaften
IUPAC Name |
N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O6S/c1-30-18-5-3-2-4-15(18)10-11-23-20(26)21(27)24-14-19-25(12-13-31-19)32(28,29)17-8-6-16(22)7-9-17/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOKZIALXYIBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.